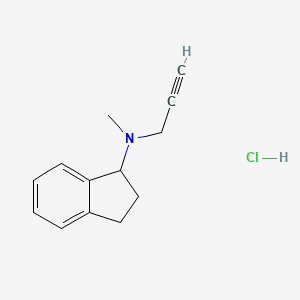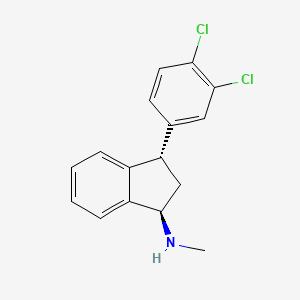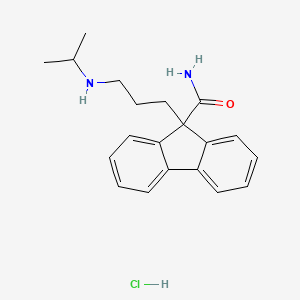
Infree
Overview
Description
Indometacin farnesil is a prodrug of the nonsteroidal anti-inflammatory drug (NSAID) indometacin. It was designed to reduce the occurrence of side effects by esterifying the carboxyl group on indometacin with farnesol . This compound was first approved in Japan in 1991 and is available under the trade names Infree and Dialon .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indometacin farnesil is synthesized by esterifying indometacin with farnesol. The esterification process involves the reaction of the carboxyl group of indometacin with the hydroxyl group of farnesol under acidic or basic conditions . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the synthesis of indometacin farnesil follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Indometacin farnesil undergoes hydrolysis to release the active drug indometacin . This hydrolysis can occur in the presence of water or biological fluids, facilitated by hydrolytic enzymes . The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions:
Hydrolysis: Water or biological fluids, hydrolytic enzymes.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Indometacin and farnesol.
Oxidation and Reduction: Various oxidized or reduced derivatives of indometacin farnesil.
Scientific Research Applications
Indometacin farnesil has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the accumulation of inflammatory exudate fluid and the migration of leukocytes into the exudate . The compound is used in research to study inflammation and pain mechanisms, as well as in the development of new anti-inflammatory therapies . Additionally, it has applications in the study of prostaglandin synthesis and its role in inflammation .
Mechanism of Action
Indometacin farnesil exerts its effects by releasing indometacin upon hydrolysis . Indometacin is a nonselective inhibitor of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting COX-1 and COX-2, indometacin reduces the production of prostaglandins, thereby decreasing inflammation, pain, and fever . The esterification with farnesol helps to reduce gastrointestinal side effects commonly associated with indometacin .
Comparison with Similar Compounds
Indometacin: The parent compound of indometacin farnesil, used as an NSAID.
Aspirin: Another NSAID that inhibits COX enzymes but with a different chemical structure.
Ibuprofen: A widely used NSAID with similar anti-inflammatory properties.
Uniqueness: Indometacin farnesil is unique in that it is a prodrug designed to reduce the side effects of indometacin by modifying its chemical structure . The esterification with farnesol allows for better absorption and reduced gastrointestinal irritation compared to indometacin . This makes indometacin farnesil a valuable alternative for patients who require long-term NSAID therapy but are prone to gastrointestinal side effects .
Properties
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-trienyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40ClNO4/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-20-40-33(37)22-30-26(5)36(32-18-17-29(39-6)21-31(30)32)34(38)27-13-15-28(35)16-14-27/h9,11,13-19,21H,7-8,10,12,20,22H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIGYZZVJNJVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC=C(C)CCC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85801-02-1 | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85801-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















